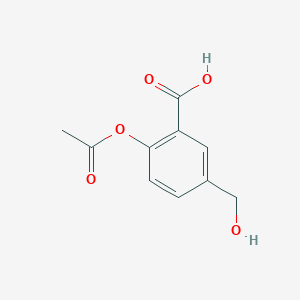

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-

Description

Properties

IUPAC Name |

2-acetyloxy-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(12)15-9-3-2-7(5-11)4-8(9)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYNNOOUZJVHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617257 | |

| Record name | 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201593-80-8 | |

| Record name | 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- typically involves the acetylation of 2-hydroxy-5-(hydroxymethyl)benzoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2-(acetyloxy)-5-carboxybenzoic acid.

Reduction: The acetyloxy group can be reduced to a hydroxyl group, yielding 2-hydroxy-5-(hydroxymethyl)benzoic acid.

Substitution: The acetyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: 2-(acetyloxy)-5-carboxybenzoic acid.

Reduction: 2-hydroxy-5-(hydroxymethyl)benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agent

Benzoic acid derivatives are widely recognized for their antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi, making it a potential candidate for use in topical formulations and preservatives in pharmaceuticals.

Case Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzoic acid derivatives against Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 0.1% .

Food Preservation

Food Additive

Benzoic acid is commonly used as a food preservative due to its ability to inhibit the growth of mold, yeast, and some bacteria. The acetyloxy group enhances its solubility and stability in food products.

Regulatory Approval

According to the Federal Register, the compound is approved for use in various food products at concentrations up to 0.1% . This approval underscores its significance in maintaining food safety and extending shelf life.

Material Science

Polymer Additive

In materials science, benzoic acid derivatives serve as additives in polymers to enhance properties such as flexibility and thermal stability. The compound has been incorporated into epoxy resins and coatings.

| Application | Description | Benefits |

|---|---|---|

| Epoxy Resins | Used as a curing agent in epoxy formulations | Improves mechanical properties |

| Coatings | Enhances adhesion and durability | Provides resistance to chemicals |

Cosmetic Industry

Fragrance Component

Benzoic acid derivatives are utilized in the formulation of fragrances due to their ability to act as solubilizers and stabilizers. This application is particularly relevant in personal care products.

Environmental Applications

Biodegradable Plastics

Recent research has explored the incorporation of benzoic acid derivatives into biodegradable plastics. These compounds can enhance the degradation rate of plastics in environmental conditions, contributing to sustainability efforts.

Case Study

A study conducted by researchers at the European Commission's Joint Research Centre demonstrated that incorporating benzoic acid into polyhydroxyalkanoate (PHA) significantly improved biodegradation rates under composting conditions .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The acetyloxy group can be hydrolyzed in vivo to release acetic acid and the active hydroxymethylbenzoic acid. This active form can then interact with enzymes and receptors, modulating various biological processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues are categorized based on substituent type and position. Key comparisons include:

Table 1: Structural Analogues of Benzoic Acid, 2-(Acetyloxy)-5-(Hydroxymethyl)-

Key Observations:

Substituent Polarity :

- The hydroxymethyl group (-CH2OH) in the target compound increases hydrophilicity compared to halogenated analogues (e.g., -Br or -Cl), enhancing solubility in polar solvents. This contrasts with 2-(acetyloxy)-5-bromobenzoic acid, where the bromine atom contributes to higher lipophilicity .

- The acetyloxy group (-OAc) in position 2 is hydrolytically labile, a trait shared with methyl ester derivatives (e.g., methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate ).

Metabolic Pathways :

- The hydroxymethyl group is prone to oxidation, forming a carboxylic acid derivative, whereas halogen substituents (e.g., -Br) resist metabolic degradation, leading to longer half-lives in vivo .

- Acetyloxy groups are susceptible to esterase-mediated hydrolysis, a feature exploited in prodrug designs .

Biological Activity

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential applications based on recent research findings.

The compound is believed to exhibit its biological effects through several mechanisms:

- Sphingosine-1-Phosphate Receptor Agonism : Similar compounds have shown activity as agonists at sphingosine-1-phosphate receptors, influencing cellular signaling pathways related to growth and survival.

- Cell Wall Synthesis Interference : The compound's structure allows it to disrupt bacterial cell wall synthesis, a common mechanism among phenolic compounds due to their ability to form hydrogen bonds with cell components.

Biological Activity Overview

Recent studies have highlighted the following biological activities of benzoic acid derivatives:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Proteostasis Modulation : Influence on cellular degradation pathways, such as the ubiquitin-proteasome system and autophagy .

Antimicrobial Properties

Benzoic acid derivatives have shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Name | Activity Type | Target Organisms | MIC (mg/mL) |

|---|---|---|---|

| Benzoic Acid Derivative | Antibacterial | Staphylococcus aureus (S. aureus), Escherichia coli (E. coli) | 0.0039 - 0.025 |

| Other Phenolic Compounds | Antifungal | Candida albicans | 16.69 - 78.23 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits notable antibacterial properties, especially against S. aureus and E. coli .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of benzoic acid derivatives against S. aureus and E. coli. The compound demonstrated a rapid bactericidal effect, achieving complete bacterial death at concentrations as low as 0.0039 mg/mL within eight hours.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida albicans and Fusarium oxysporum. Results indicated moderate antifungal activity, with MIC values ranging from 56.74 to 222.31 µM .

Structure-Activity Relationship (SAR)

Research emphasizes that structural modifications significantly influence the biological activity of benzoic acid derivatives:

- Electron-Withdrawing Groups : Such as chlorine enhance antibacterial activity.

- Hydroxyl Groups : Increase solubility and bioavailability, contributing to improved efficacy .

Toxicity Profile

While the antimicrobial potential is promising, preliminary toxicity assessments suggest a moderate safety margin. Further studies are necessary to establish comprehensive toxicity data for clinical applications .

Q & A

Q. What are the recommended synthetic routes for benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, and what intermediates are critical for ensuring regioselective acetylation?

Methodological Answer:

- Synthetic Strategy : Start with a benzene derivative functionalized at the 2- and 5-positions. A plausible route involves:

- Electrophilic Substitution : Introduce a hydroxymethyl group at position 5 via Friedel-Crafts alkylation or directed ortho-metalation .

- Protection/Deprotection : Protect the hydroxymethyl group (e.g., using acetyl chloride) to avoid side reactions during subsequent steps .

- Regioselective Acetylation : Use a Lewis acid catalyst (e.g., ZnCl₂) to acetylate the hydroxyl group at position 2 selectively .

- Critical Intermediates :

Q. Which spectroscopic techniques are most effective for characterizing the structure of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, and how can data interpretation resolve ambiguities in functional group assignment?

Methodological Answer:

- Techniques :

- ¹H/¹³C NMR : Assign peaks for acetyloxy (δ ~2.1–2.3 ppm for CH₃, δ ~170 ppm for carbonyl) and hydroxymethyl (δ ~4.5 ppm for CH₂OH) groups. Overlapping signals can be resolved using 2D NMR (e.g., HSQC, HMBC) .

- FT-IR : Confirm acetyl C=O stretch (~1760 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

- LC-MS : Validate molecular weight (e.g., calculated m/z for C₁₀H₁₀O₅: 210.18) and detect impurities .

- Data Interpretation :

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the acetyloxy and hydroxymethyl groups in benzoic acid derivatives under nucleophilic conditions?

Methodological Answer:

- Steric Effects : The acetyloxy group at position 2 creates steric hindrance, reducing nucleophilic attack at the adjacent carbonyl. This is observed in slower hydrolysis rates compared to unsubstituted benzoic acid esters .

- Electronic Effects : The electron-withdrawing acetyloxy group deactivates the aromatic ring, directing electrophiles to the less hindered 5-hydroxymethyl position. Computational studies (e.g., DFT) can map electron density distribution to predict reactivity .

- Experimental Validation :

Q. What metabolic pathways are predicted for benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, based on structural analogs, and which in vitro models are suitable for validating these pathways?

Methodological Answer:

- Predicted Pathways :

- Esterase-Mediated Hydrolysis : Cleavage of the acetyloxy group to form 2-hydroxy-5-hydroxymethylbenzoic acid, as seen in related esters .

- Phase II Conjugation : Glucuronidation or sulfonation of the hydroxymethyl group, similar to 5-hydroxymethylfurfural metabolism .

- Validation Models :

- Hepatocyte Cultures : Assess hepatic clearance using primary human hepatocytes .

- CYP450 Knockout Assays : Identify enzymes responsible for oxidative metabolism .

Q. How should researchers address discrepancies in reported solubility data for benzoic acid derivatives with polar substituents, and what solvent systems are recommended for recrystallization?

Methodological Answer:

- Data Contradiction Analysis :

- Solubility Variability : Discrepancies may arise from polymorphic forms or residual solvents. Use DSC/TGA to assess crystallinity and purity .

- Recommended Solvents :

- Polar Aprotic Solvents : DMSO or DMF for initial dissolution .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) for high-purity crystals .

- Validation :

- Compare experimental solubility (e.g., shake-flask method) with computational predictions (e.g., COSMO-RS) .

Data Contradiction and Resolution

Q. How can conflicting NMR assignments for acetyloxy and hydroxymethyl groups in structurally similar benzoic acid derivatives be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.